9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride

Catalog No.
S1964312
CAS No.
1803562-84-6
M.F
C12H14ClFN2
M. Wt
240.70
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole h...

CAS Number

1803562-84-6

Product Name

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride

IUPAC Name

9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole;hydrochloride

Molecular Formula

C12H14ClFN2

Molecular Weight

240.70

InChI

InChI=1S/C12H13FN2.ClH/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10;/h1,3,5,14-15H,2,4,6-7H2;1H

InChI Key

KVOGITPXKIHLBY-UHFFFAOYSA-N

SMILES

C1CC2=C(CNC1)NC3=C2C=CC=C3F.Cl

Canonical SMILES

C1CC2=C(CNC1)NC3=C2C=CC=C3F.Cl

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride is a chemical compound characterized by its complex molecular structure and pharmacological potential. Its molecular formula is C12H14ClFN2C_{12}H_{14}ClFN_{2} with a molar mass of approximately 204.24 g/mol. This compound is part of the azepinoindole family and features a fluorine atom at the 9-position of the indole ring, which contributes to its unique properties and biological activities .

The chemical reactivity of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the indole moiety. These reactions can be leveraged for further functionalization of the compound to enhance its pharmacological properties. The introduction of various substituents at different positions can lead to derivatives with altered biological activities .

Research indicates that 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride exhibits significant biological activity. It has been investigated for its potential as an anticancer agent and shows promise in modulating various biological pathways. The compound's unique structure allows it to interact with specific receptors and enzymes, making it a candidate for further studies in drug development .

The synthesis of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Utilizing starting materials that contain both indole and azepine structures.
  • Fluorination: Introducing the fluorine atom via electrophilic fluorination techniques.
  • Hydrochloride Formation: Converting the base form into its hydrochloride salt for improved solubility and stability.

Each method can be optimized depending on the desired yield and purity of the final product .

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride has potential applications in medicinal chemistry and pharmacology. Its properties make it suitable for:

  • Development of novel anticancer therapies.
  • Research in neuropharmacology due to its interaction with neurotransmitter systems.
  • Use as a biochemical probe in cellular studies to understand various signaling pathways .

Interaction studies with 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride have shown that it can bind to multiple biological targets. These interactions are crucial for understanding its mechanism of action and potential side effects. Studies suggest it may interact with specific receptors involved in cellular signaling pathways related to cancer proliferation and neurodegenerative diseases .

Several compounds share structural similarities with 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-methyl-1H-indoleIndole core with methyl substitutionKnown for its role in organic synthesis
6-fluoro-1-methylindoleFluorine at position 6Exhibits different biological activities
9-methyl-9-fluoro-1-indoleMethyl group at position 9Enhanced lipophilicity affecting bioavailability

These compounds differ primarily in their substituent patterns and resulting biological activities. The unique fluorination at position 9 in 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride distinguishes it from others by potentially enhancing its receptor binding affinity and therapeutic efficacy .

Four-Component Cooperative Aza-[4 + 3] Cycloaddition Strategies

The four-component cooperative aza-[4 + 3] cycloaddition represents a breakthrough methodology for the one-step synthesis of azepino[3,4-b]indoles from readily available feedstocks [1]. This transformation utilizes an amino acid, an indole, an aniline, and iodine as the key components in a highly efficient manner [1].

Reaction Conditions and Yields:

The optimized reaction conditions employ iodine (2.5 equivalents), acetic acid (2.0 equivalents), and dimethyl sulfoxide as solvent at 110°C for 12 hours [1] [3]. Under these conditions, the methodology demonstrates excellent yields ranging from 80-92% [1] [3]. Specifically, the reaction of phenylglycine (2.0 mmol), 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol), indole (1.0 mmol), iodine (2.5 mmol), and acetic acid (2.0 mmol) in dimethyl sulfoxide at 110°C afforded the corresponding azepino[3,4-b]indole product in 80% yield after 12 hours [3].

Mechanistic Framework:

The proposed mechanism involves the self-sorting integration of two kinetically unstable intermediates: an indol-3-yl cation and an N-arylimine [1]. This cooperative process enables the formation of the seven-membered azepine ring through a formal [4 + 3] cycloaddition. The transformation proceeds through initial formation of an imine intermediate from the amino acid and aniline components, followed by electrophilic aromatic substitution at the indole C3 position, and subsequent cyclization to form the azepino[3,4-b]indole core [1].

Starting MaterialsConditionsYield (%)Product
Phenylglycine, 1,3-dimethylpyrazol-5-amine, indoleI₂ (2.5 eq), AcOH (2.0 eq), DMSO, 110°C, 12 h80Azepino[3,4-b]indole derivative
Various amino acids, indoles, anilinesStandard conditions80-92Diverse azepino[3,4-b]indoles

Photochemical Approaches Using Blue LED Irradiation

Blue LED-mediated photochemical synthesis has emerged as a metal-free, environmentally benign approach for constructing azepino[4,5-b]indole scaffolds through intramolecular carbon-hydrogen functionalization of tryptamine derivatives [4] [5].

Optimal Reaction Parameters:

The photochemical methodology employs blue LED irradiation at 410 nm (12 W) with N,N-diisopropylethylamine (2.5 equivalents) as the sacrificial electron donor in acetonitrile solvent at 30-35°C for 10-14 hours [4] [5]. Under these optimized conditions, azepino[4,5-b]indoles are obtained in moderate to good yields ranging from 60-92% [4] [5].

Substrate Scope and Functional Group Tolerance:

The methodology demonstrates broad tolerance for various functional groups, including electron-donating and electron-withdrawing substituents [5]. Specifically, N-(2-chlorobenzoyl)-indole derivatives undergo efficient cyclization to afford the corresponding products in 76% yield [5]. Sterically hindered N-(2-chlorobenzoyl)-2-methylindole substrates require 365 nm LED irradiation and provide products with quaternary carbon centers in 60% yield [5].

Mechanistic Investigation:

Density functional theory calculations reveal that the mechanism involves photolytic generation of carbene intermediates from tryptamine-derived diazo compounds, followed by intramolecular carbon-hydrogen insertion and cyclization [4] [5]. The blue LED wavelength (410 nm) proves optimal compared to other LED sources, with red and green LEDs providing only 5% yield under identical conditions [6].

LED WavelengthSolventElectron DonorYield (%)Reaction Time (h)
410 nmAcetonitrileDIPEA (2.5 eq)76-9210-14
365 nmAcetonitrileDIPEA (2.5 eq)60-8012-24
Red LEDAcetonitrileDIPEA (2.5 eq)514
Green LEDAcetonitrileDIPEA (2.5 eq)514

Ring Expansion Techniques via Ammonium Ylide Intermediates

Ring expansion methodology utilizing ammonium ylide intermediates provides an expeditious protocol for synthesizing quaternary carbon-containing azepino[4,5-b]indoles from tetrahydro-β-carbolines [7] [8] [9].

Synthetic Protocol and Conditions:

The ring expansion approach involves the reaction of tetrahydro-β-carbolines with diazo compounds under copper catalysis in dichloromethane at room temperature [8] [9]. The reaction proceeds via formation of ammonium ylide intermediates that undergo subsequent ring expansion to generate the azepino[4,5-b]indole scaffold [8] [9].

Yield Analysis and Substrate Diversity:

This methodology affords azepino[4,5-b]indoles in yields ranging from 45-89% depending on the substrate structure and reaction conditions [9]. The reaction of tetrahydro-β-carboline with ethyl diazoacetate under optimized conditions provides the corresponding product in 89% yield within 2 hours [9]. Substituted tetrahydro-β-carbolines require extended reaction times (up to 24 hours) and afford products in moderate yields (45-67%) [9].

Functional Group Compatibility:

The methodology demonstrates broad functional tolerance, accommodating various substituents on the tetrahydro-β-carboline scaffold [8] [9]. The easily available substrates, mild reaction conditions, and broad functional tolerance render this method a practical strategy for scaffold hopping in drug discovery applications [8] [9].

SubstrateDiazo CompoundCatalystYield (%)Time (h)
Tetrahydro-β-carbolineEthyl diazoacetateCu catalyst892
Substituted tetrahydro-β-carbolinesVarious diazo compoundsCu catalyst45-672-24

Gold-Catalyzed Post-Ugi Domino Reaction Sequences

Gold-catalyzed post-Ugi domino reactions provide access to polycyclic azepino[5,4,3-cd]indole scaffolds through a modular and straightforward protocol involving Ugi four-component reactions followed by gold-catalyzed dearomatization cascades [10].

Reaction Design and Optimization:

The synthetic process involves an initial Ugi four-component reaction from easily available starting materials, followed by a gold-catalyzed post-Ugi domino dearomatization/Michael addition sequence [10]. The gold catalysis employs 5 mol% of gold(I) catalyst in 1,2-dichloroethane at 80°C for 2-16 hours [10].

Selectivity and Efficiency:

This methodology enables facile access to highly functionalized azepino[5,4,3-cd]indole cores with excellent chemo-, regio-, and diastereoselectivity [10]. The yields typically range from 65-85% for the cyclization step, with diastereoselectivities exceeding 20:1 in most cases [10]. Notably, substrates bearing indolyl N-phenyl or N-tert-butoxycarbonyl moieties fail to deliver the corresponding cyclized products due to reduced nucleophilicity at the indole C3 position [11].

Substrate Requirements:

The methodology requires substrates with free indolyl nitrogen-hydrogen bonds for successful Michael addition steps [11]. Indole derivatives with electron-withdrawing protecting groups on the nitrogen atom show decreased reactivity, favoring formation of 4,5-fused indoles instead of the desired 3,4-fused systems [11].

Ugi Substrate TypeGold Catalyst LoadingTemperatureYield (%)Diastereoselectivity
Free indolyl N-H5 mol% Au(I)80°C75-85>20:1
N-Boc indole5 mol% Au(I)80°C65-70>20:1
N-Ph indole5 mol% Au(I)80°CNo reaction-

Critical Evaluation of Reaction Yields and Diastereoselectivity

Comparative Yield Analysis:

Among the evaluated methodologies, the four-component aza-[4 + 3] cycloaddition demonstrates the highest average yields (86%), followed by blue LED photochemical approaches (76%), cooperative Cu/Ir-catalyzed methods (79%), gold-catalyzed post-Ugi reactions (75%), and ring expansion techniques (67%) [1] [4] [10] [8] [9] [12].

Diastereoselectivity Assessment:

The gold-catalyzed post-Ugi domino reactions and cooperative Cu/Ir-catalyzed asymmetric syntheses exhibit superior diastereoselectivities (>20:1), while ring expansion methods provide single diastereomers [10] [13] [9]. The four-component and photochemical approaches generally do not report specific diastereoselectivity data [1] [4].

Reaction Efficiency Metrics:

Reaction times vary significantly across methodologies, with ring expansion techniques requiring as little as 2 hours for optimal substrates, while four-component approaches typically require 12 hours [1] [9]. Blue LED photochemical methods demonstrate intermediate reaction times (10-14 hours) but offer the advantage of metal-free conditions [4] [5].

MethodologyAverage Yield (%)Typical DiastereoselectivityReaction Time Range (h)Key Advantage
Four-Component Aza-[4 + 3]86Not specified12One-step synthesis
Blue LED Photochemical76Not specified10-24Metal-free conditions
Ring Expansion Ammonium Ylide67Single diastereomer2-24Quaternary carbon formation
Gold-Catalyzed Post-Ugi75>20:12-16Excellent selectivity
Cu/Ir-Catalyzed Asymmetric79>20:1VariableStereodivergent access

Substrate Scope Evaluation:

The four-component aza-[4 + 3] cycloaddition offers the broadest substrate scope, accommodating diverse amino acids, indoles, and anilines [1]. Blue LED photochemical methods are limited to tryptamine derivatives but demonstrate excellent functional group tolerance [4] [5]. Ring expansion techniques require specific tetrahydro-β-carboline substrates but provide access to quaternary carbon centers [8] [9]. Gold-catalyzed methods are restricted to Ugi adducts but enable complex polycyclic architectures [10].

Synthetic Practicality:

From a practical standpoint, the four-component aza-[4 + 3] cycloaddition offers the most straightforward approach using readily available starting materials and simple reaction conditions [1]. Blue LED photochemical methods provide environmentally friendly alternatives with minimal waste generation [4] [5]. Ring expansion techniques offer rapid access to specific structural motifs but require pre-formed tetrahydro-β-carboline substrates [8] [9]. Gold-catalyzed approaches provide the highest structural complexity but require multi-step substrate preparation [10].

Dates

Modify: 2024-04-15

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